Triplet Energy Reduction vs. Benzophenone: A 124 kJ/mol Difference That Governs Photoreactivity
Thiobenzophenone exhibits a significantly lower triplet energy (ET) compared to its oxygen analog, benzophenone. This difference fundamentally alters its photochemical behavior, particularly its ability to abstract hydrogen atoms [1].
| Evidence Dimension | Triplet Energy (ET) |
|---|---|
| Target Compound Data | 166 kJ mol⁻¹ |
| Comparator Or Baseline | Benzophenone (290 kJ mol⁻¹) |
| Quantified Difference | -124 kJ mol⁻¹ (42.8% reduction) |
| Conditions | Measured via laser flash photolysis; comparison based on literature values for ³TBP* and ³BP* [1]. |
Why This Matters
This 124 kJ/mol reduction means thiobenzophenone's triplet state is significantly less energetic, preventing hydrogen abstraction from common solvents, a key reaction pathway for benzophenone, thereby dictating its use in specialized photoinitiating systems and mechanistic probes.
- [1] Tanaka, M., Yago, T., Sakaguchi, Y., Takamasu, T., & Wakasa, M. (2009). Primary Photochemical Process of Thiobenzophenone as Studied by Laser Flash Photolysis. Chemistry Letters, 38(11), 1086-1087. https://doi.org/10.1246/cl.2009.1086 View Source
